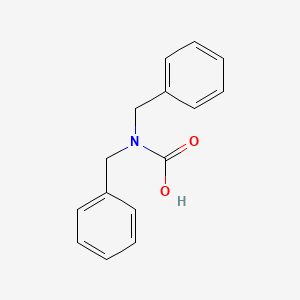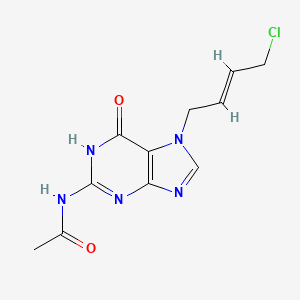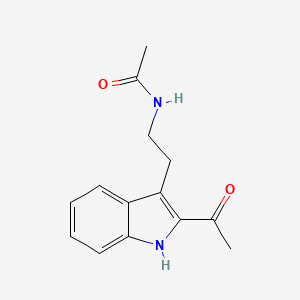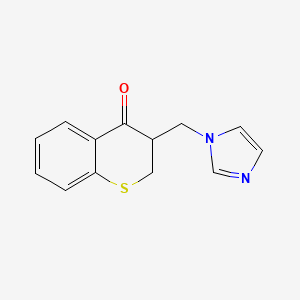
Dibenzylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzylcarbamic acid is an organic compound characterized by the presence of a carbamic acid functional group attached to two benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibenzylcarbamic acid can be synthesized through the reaction of benzylamine with carbon dioxide. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under mild conditions. The reaction can be represented as follows: [ \text{2 C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CO}_2 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{NH})_2\text{COOH} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to facilitate the reaction between benzylamine and carbon dioxide. The process may also include steps for purification and crystallization to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of benzyl carbamate and other oxidation products.
Reduction: The compound can be reduced to form benzylamine and other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzyl carbamate and benzaldehyde.
Reduction: Benzylamine and other amines.
Substitution: Substituted carbamic acids with different functional groups.
Aplicaciones Científicas De Investigación
Dibenzylcarbamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other carbamic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dibenzylcarbamic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Similar Compounds:
N,N-Dibutylcarbamic Acid: Similar in structure but with butyl groups instead of benzyl groups.
N,N-Diethylcarbamic Acid: Contains ethyl groups instead of benzyl groups.
Phenylcarbamic Acid: Has a phenyl group attached to the carbamic acid functional group.
Uniqueness: this compound is unique due to the presence of two benzyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other carbamic acids and suitable for specialized applications in research and industry.
Propiedades
| 292865-97-5 | |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
dibenzylcarbamic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
Clave InChI |
CHZKQSFSRJPGPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)





